N'-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Description
N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.
Properties
IUPAC Name |
N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(2-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O2/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-6-7-15(21)13(17)8-12/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQNFFDRYZWIOQ-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=C(C=C2)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 2-[(2-methylphenyl)amino]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde derivatives.
Reduction: Formation of 2-[(2-methylphenyl)amino]acetohydrazide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The iodine atom may also play a role in its biological activity by facilitating interactions with iodine-sensitive enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-Dichlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-(4-Ethylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the presence of the iodine atom and the hydroxyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions that are not possible with similar compounds lacking these features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
